7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound It is part of the indenoquinoline family, which is known for its diverse chemical reactivities and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chlorobenzaldehyde and 1,2-dichlorobenzene can be used, followed by cyclization in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
11H-indeno(1,2-b)quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar structural features.
7-Chloro-11H-indeno(1,2-b)quinoxaline: A related compound with a single chlorine atom, known for its biological activities.
Uniqueness: 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potency and selectivity in various applications .
Properties
CAS No. |
93663-93-5 |
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Molecular Formula |
C16H7Cl2NO |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
7,10-dichloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7Cl2NO/c17-8-5-6-11-12(7-8)19-15-9-3-1-2-4-10(9)16(20)13(15)14(11)18/h1-7H |
InChI Key |
HGPNMUBONVIIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)C(=C3C2=O)Cl |
Origin of Product |
United States |
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